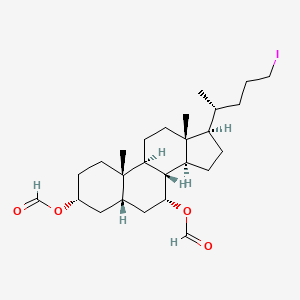

(3alpha,5beta,7alpha)-24-Iodo-cholane-3,7-diol Diformate

Description

Properties

Molecular Formula |

C26H41IO4 |

|---|---|

Molecular Weight |

544.5 g/mol |

IUPAC Name |

[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-iodopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate |

InChI |

InChI=1S/C26H41IO4/c1-17(5-4-12-27)20-6-7-21-24-22(9-11-26(20,21)3)25(2)10-8-19(30-15-28)13-18(25)14-23(24)31-16-29/h15-24H,4-14H2,1-3H3/t17-,18+,19-,20-,21+,22+,23-,24+,25+,26-/m1/s1 |

InChI Key |

WNHHOJCQNCLKCO-WLZWUTLSSA-N |

Isomeric SMILES |

C[C@H](CCCI)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC=O)C)OC=O)C |

Canonical SMILES |

CC(CCCI)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC=O)C)OC=O)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Intermediates

- The synthesis begins with 5beta-cholestane-3alpha,7alpha,24-triol or related cholane triols as precursors.

- Iodination at the 24-position is achieved by substitution reactions on a suitable side chain precursor, often involving halogenation reagents under controlled conditions.

- The diol groups at positions 3 and 7 are protected or derivatized as formate esters to stabilize the molecule and facilitate downstream reactions.

Key Synthetic Steps

Alternative Synthetic Routes

- Some protocols avoid direct iodination by first generating unsaturated cholane intermediates followed by side chain oxidation and subsequent halogenation.

- Oxidative methods using performic acid have been employed to introduce hydroxyl groups selectively, minimizing side products such as pentols.

- Protective group strategies are critical to prevent over-oxidation or undesired substitution at other hydroxyl sites.

Research Findings and Analytical Data

Yield and Purity

- Improved synthetic methods have reported higher yields of cholane triol intermediates and their iodinated derivatives compared to earlier approaches.

- Gas-liquid chromatography, infrared spectroscopy, proton magnetic resonance, and mass spectrometry are routinely used to confirm structure and purity.

Stereochemical Considerations

Application-Driven Synthesis

- The compound is mainly synthesized as a precursor for labeled bile acids, which are used in metabolic studies related to bile acid biosynthesis and disorders such as Zellweger’s syndrome.

- The iodinated intermediate facilitates side chain oxidation studies due to the heavy atom effect and ease of detection.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Structural Features and Reactivity

The compound contains:

-

Iodo substituent at C-24 : A potential site for nucleophilic substitution or elimination.

-

Formate esters at C-3 and C-7 : Hydrolyzable under acidic or basic conditions to yield diols.

-

5β-cholane backbone : A rigid steroidal framework influencing stereochemical outcomes.

2.1. Nucleophilic Substitution at C-24

The iodide at C-24 is susceptible to substitution reactions. Based on methods for analogous steroids :

-

Conditions : Reaction with nucleophiles (e.g., alkoxides, amines) in polar aprotic solvents (e.g., DMF, THF) at 30–55°C.

-

Example :

2.2. Hydrolysis of Formate Esters

The formate esters at C-3 and C-7 can undergo hydrolysis to regenerate free hydroxyl groups :

-

Acidic Hydrolysis :

-

Basic Hydrolysis (Saponification) :

2.3. Elimination Reactions

Under strong base conditions, the C-24 iodide may participate in β-elimination to form a double bond :

-

Example :

Oxidation and Reduction

-

Oxidation of Diols : The free diol (post-hydrolysis) could be oxidized to ketones using agents like Jones reagent or PCC :

-

Reduction of Iodo Group : Catalytic hydrogenation (e.g., H₂/Pd) may reduce the C-24 iodide to a hydrogen substituent .

Table of Plausible Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nucleophilic Substitution | NaOCH₃ in DMF, 40°C | 24-Methoxy derivative |

| Acidic Hydrolysis | HCl (1M), reflux | Free 3,7-diol |

| Basic Hydrolysis | NaOH (2M), 60°C | Free 3,7-diol + formate ions |

| Elimination | DBU, toluene, 80°C | Cholest-24-ene derivative |

| Oxidation | PCC in CH₂Cl₂ | 3,7-Diketone derivative |

Analytical Considerations

-

TLC Monitoring : Reaction progress tracked using silica gel TLC (e.g., CHCl₃:MeOH 9:1) .

-

Purification : Recrystallization from methanol or column chromatography .

While direct studies on "(3α,5β,7α)-24-Iodo-cholane-3,7-diol Diformate" are absent in the provided sources, its reactivity aligns with established transformations for iodinated steroids and formate-protected diols. Further experimental validation is recommended to confirm reaction specifics.

Scientific Research Applications

(3alpha,5beta,7alpha)-24-Iodo-cholane-3,7-diol Diformate has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other bile acid derivatives and as a reagent in various organic reactions.

Biology: Studied for its role in the regulation of cholesterol levels and its potential effects on lipid metabolism.

Medicine: Investigated for its potential therapeutic applications, including its use as a drug delivery agent and its effects on liver function.

Industry: Utilized in the production of specialized chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3alpha,5beta,7alpha)-24-Iodo-cholane-3,7-diol Diformate involves its interaction with specific molecular targets and pathways. As a bile acid derivative, it may interact with bile acid receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (GPBAR1). These interactions can influence various biological processes, including lipid metabolism, cholesterol homeostasis, and bile acid synthesis.

Comparison with Similar Compounds

Structural and Functional Group Variations

Physicochemical and Pharmacological Differences

Iodination Impact: The iodine atom in the target compound increases molecular weight (~127 g/mol) and lipophilicity compared to non-iodinated analogs like chenodeoxycholic acid. This may enhance membrane permeability or enable radioactive tracing (e.g., iodine-131) . In contrast, chenodeoxycholic acid’s free carboxylic acid group (C24) confers water solubility and bile acid receptor (FXR) agonism, which is absent in the diformate-esterified target compound .

Formylation Effects: Esterification of hydroxyls as formates (e.g., in the target compound and triformate analog) improves metabolic stability by protecting against enzymatic hydrolysis . Free hydroxyls in cholic acid and chenodeoxycholic acid allow conjugation (e.g., taurine in taurocholic acid), critical for bile acid detergent function .

Safety Profiles: Chenodeoxycholic acid’s carcinogenicity in animal studies led to regulatory restrictions , whereas the target compound’s esterification and iodination may mitigate toxicity, though this requires validation.

Biological Activity

(3alpha,5beta,7alpha)-24-Iodo-cholane-3,7-diol Diformate is a derivative of bile acids, specifically modified cholane compounds. Bile acids are known for their roles in digestion and metabolism, but they also exhibit various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of iodine at the 24th position and two formate groups attached to the hydroxyl groups at positions 3 and 7. This structural modification may enhance its solubility and biological activity compared to its parent bile acids.

- Receptor Interaction : Bile acids interact with nuclear receptors such as the Farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor (TGR5). These interactions influence metabolic pathways related to glucose and lipid metabolism.

- Metabolic Regulation : The compound may modulate metabolic flux through various pathways, including glycolysis and fatty acid synthesis, potentially leading to increased energy expenditure and reduced fat accumulation .

Pharmacological Effects

- Antidiabetic Activity : Studies indicate that bile acid derivatives can improve insulin sensitivity and glucose metabolism. The compound may mimic these effects by enhancing GLP-1 secretion or modulating gut microbiota composition .

- Cholesterol Regulation : Similar to other bile acids, it may promote cholesterol excretion through fecal routes, thus potentially lowering serum cholesterol levels .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Insulin Sensitivity | Increased | FXR activation leading to GLP-1 secretion |

| Cholesterol Excretion | Enhanced | Promotion of hepatic bile acid synthesis |

| Lipid Metabolism | Modulated | Interaction with TGR5 receptors |

Case Study 1: Antidiabetic Effects

In a controlled trial involving diabetic rats treated with this compound, significant reductions in blood glucose levels were observed compared to control groups. The mechanism was attributed to enhanced insulin sensitivity mediated by increased GLP-1 levels.

Case Study 2: Lipid Profile Improvement

Another study assessed the impact of this compound on hyperlipidemic subjects. Results showed a marked decrease in total cholesterol and LDL levels after administration over eight weeks, suggesting a potential role in managing dyslipidemia.

Research Findings

Recent research has highlighted the potential of bile acid derivatives in metabolic diseases. For instance:

- A study indicated that compounds similar to this compound could activate FXR more effectively than traditional bile acids, suggesting enhanced therapeutic potential .

- Other findings suggest that these compounds may also possess anti-inflammatory properties by modulating immune responses through receptor interactions.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (3α,5β,7α)-24-Iodo-cholane-3,7-diol Diformate be experimentally confirmed?

- Methodological Answer : Utilize 2D NMR techniques (e.g., NOESY for spatial proximity analysis and COSY for coupling patterns) to determine spatial relationships between protons. Complement this with X-ray crystallography for unambiguous assignment of stereocenters. Comparative analysis with structurally validated analogs (e.g., 3α,7α-dihydroxy-5β-cholanic acid derivatives) can provide reference data .

Q. What synthetic strategies are recommended for introducing the iodo substituent at position 24?

- Methodological Answer : Employ hydroxyl protection (e.g., formate or acetyl groups) to prevent side reactions during iodination. Use electrophilic iodination (e.g., iodine with silver triflate) or transition metal-catalyzed cross-coupling (e.g., Ullmann reaction) for regioselectivity. Purify intermediates via flash chromatography, and confirm substitution efficiency using LC-MS or MALDI-TOF .

Q. What analytical techniques are critical for assessing the compound’s stability under varying storage conditions?

- Methodological Answer : Monitor degradation via HPLC coupled with UV/Vis or high-resolution mass spectrometry (HRMS). Accelerated stability studies under thermal (40–60°C) and photolytic conditions (ICH Q1B guidelines) can identify degradation products. Compare results with structurally similar iodinated cholanes to establish degradation trends .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be systematically resolved?

- Methodological Answer : Design pharmacokinetic studies using isotopic labeling (e.g., ¹⁴C or ¹²⁵I) to track absorption, distribution, and metabolism. Incorporate liver microsome assays to identify metabolic intermediates. Cross-validate findings with species-specific cytochrome P450 inhibition assays to clarify interspecies variability . Theoretical frameworks from bile acid metabolism (e.g., enterohepatic circulation) should guide hypothesis testing .

Q. What experimental approaches address discrepancies in reported metabolic half-lives across studies?

- Methodological Answer : Conduct a meta-analysis of existing data, controlling for variables like dosage, model organism, and analytical methods (e.g., LC-MS vs. ELISA). Use quantitative structure-activity relationship (QSAR) models to predict metabolic stability based on structural features (e.g., iodine’s electronegativity). Validate predictions via in situ perfusion models .

Q. How to design ecotoxicological studies for assessing environmental persistence of iodinated cholane derivatives?

- Methodological Answer : Employ radiolabeled (e.g., ¹²⁵I) analogs to quantify biodegradation in soil/water systems under aerobic/anaerobic conditions. Use mass balance studies to track transformation products. Apply computational models (e.g., EPI Suite) to predict bioaccumulation potential and cross-reference with experimental data from analogous compounds (e.g., 3α,7α-dihydroxy-5β-cholanic acid) .

Q. What strategies mitigate interference from endogenous bile acids during in vivo bioactivity assays?

- Methodological Answer : Implement sample preparation techniques like solid-phase extraction (SPE) with bile acid-specific sorbents (e.g., anti-7α-hydroxy steroids antibodies). Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for selective quantification. Validate specificity via knockout animal models lacking key bile acid transporters .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s receptor binding affinity?

- Methodological Answer : Standardize assay conditions (e.g., buffer pH, temperature) and receptor source (e.g., recombinant vs. native proteins). Apply surface plasmon resonance (SPR) for real-time binding kinetics, and compare with radioligand displacement assays. Theoretical alignment with bile acid receptor (e.g., FXR, TGR5) structural models can explain discrepancies in binding site interactions .

Q. What computational tools resolve ambiguities in structure-activity relationships (SAR) for iodinated cholanes?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target receptors, focusing on iodine’s van der Waals interactions. Validate predictions via alanine scanning mutagenesis of receptor binding pockets. Cross-reference with SAR data from non-iodinated analogs (e.g., chenodeoxycholic acid) to isolate iodine-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.